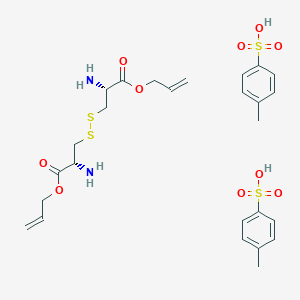

L-Cystine bisallyl ester di(p-toluenesulfonate) salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

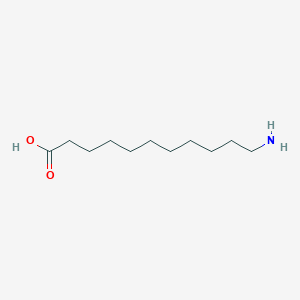

“L-Cystine bisallyl ester di(p-toluenesulfonate) salt” is a chemical compound with a linear formula of CH2=CHCH2OCOCH(NH2)CH2SSCH2CH(NH2)COOCH2CH=CH2.2C7H8O3S . It has a molecular weight of 664.83 . This compound is used in proteomics research .

Synthesis Analysis

This compound is used in peptide and N-glycopeptide synthesis . The ester is selectively deblocked with (Ph 3 P) 3 RhCl .Molecular Structure Analysis

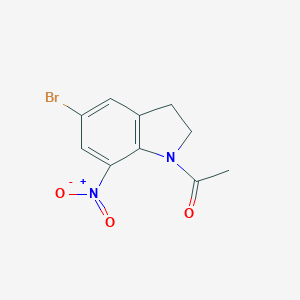

The molecular structure of “L-Cystine bisallyl ester di(p-toluenesulfonate) salt” is represented by the SMILES string Cc1ccc(cc1)S(O)(=O)=O.Cc2ccc(cc2)S(O)(=O)=O.NC@@HC(=O)OCC=C)C(=O)OCC=C .Physical And Chemical Properties Analysis

“L-Cystine bisallyl ester di(p-toluenesulfonate) salt” has an assay of ≥95.0% (sum of enantiomers, TLC) . Its optical activity is [α]20/D −11.5±1°, c = 3% in methanol . The melting point is 175-180 °C .Scientific Research Applications

Peptide and N-Glycopeptide Synthesis

L-Cystine bisallyl ester di(p-toluenesulfonate) salt is primarily used in the synthesis of peptides and N-glycopeptides. The ester groups in this compound can be selectively deblocked with (Ph3P)3RhCl, which allows for the controlled synthesis of complex peptide chains .

Pharmaceutical Applications

Given its role in peptide synthesis, this compound may have applications in the development of pharmaceuticals, particularly those that involve peptide-based drugs. Peptides are increasingly being explored for their therapeutic potential in treating a variety of diseases due to their specificity and efficacy .

Food Industry

L-Cysteine, a related amino acid, is used in the food industry as a flavor enhancer and a dough conditioner. While the specific applications of L-Cystine bisallyl ester di(p-toluenesulfonate) salt in food are not detailed in the search results, it’s possible that this compound could be involved in the synthesis of food additives or flavoring agents that contain L-Cysteine .

Cosmetic Industry

Similarly, L-Cysteine is used in cosmetic products for its antioxidant properties and potential benefits to skin and hair health. The bisallyl ester di(p-toluenesulfonate) salt form of L-Cystine may be utilized in the synthesis of cosmetic ingredients that capitalize on these properties .

Animal Feed

L-Cysteine is also used in animal feed to promote healthy growth and improve the quality of meat. The bisallyl ester di(p-toluenesulfonate) salt could potentially be used in the production of animal feed additives that require L-Cysteine as a component .

Environmental Safety

The fermentative production of L-Cysteine offers an environmentally safe alternative to traditional extraction methods from animal hair and feathers. As such, L-Cystine bisallyl ester di(p-toluenesulfonate) salt might play a role in sustainable production processes for L-Cysteine and its derivatives .

properties

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKBMTUQCIEQNW-BZDVOYDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O10S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583521 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Cystine bisallyl ester di(p-toluenesulfonate) salt | |

CAS RN |

142601-71-6 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)